molecular formula C13H13BrO3S B15362743 2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate

2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate

Cat. No.: B15362743
M. Wt: 329.21 g/mol
InChI Key: UQEXTXPAAANHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by its brominated naphthalene structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate typically involves the bromination of naphthalene followed by the introduction of the ethyl methanesulfonate group. The bromination step can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The subsequent reaction with ethyl methanesulfonate can be performed under mild conditions using a base such as sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of naphthalene-1,8-dione derivatives.

  • Reduction: Reduction reactions can produce naphthalene derivatives with reduced bromine content.

  • Substitution: Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(8-Bromonaphthalen-1-yl)ethyl methanesulfonate is similar to other brominated naphthalene derivatives, such as 1-bromonaphthalene and 2-bromonaphthalene. its unique ethyl methanesulfonate group distinguishes it from these compounds, providing enhanced reactivity and versatility in chemical reactions.

Comparison with Similar Compounds

  • 1-Bromonaphthalene

  • 2-Bromonaphthalene

  • 1-Bromo-2-naphthol

  • 2-Bromo-1-naphthol

Properties

Molecular Formula

C13H13BrO3S

Molecular Weight

329.21 g/mol

IUPAC Name

2-(8-bromonaphthalen-1-yl)ethyl methanesulfonate

InChI

InChI=1S/C13H13BrO3S/c1-18(15,16)17-9-8-11-5-2-4-10-6-3-7-12(14)13(10)11/h2-7H,8-9H2,1H3

InChI Key

UQEXTXPAAANHJW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.